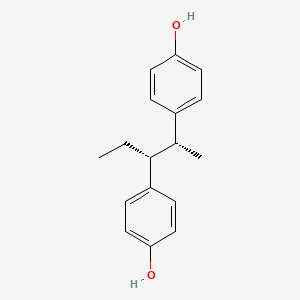
Phenol, 4,4'-(1-ethyl-2-methylethylene)di-, threo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes phenol groups connected by a 1-ethyl-2-methylethylene bridge. Its distinct chemical properties make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a strong base and elevated temperatures, to facilitate the substitution of hydrogen atoms on the aromatic ring with the desired substituents .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
化学反应分析
Types of Reactions
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
科学研究应用
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
相似化合物的比较
Similar Compounds
Phenol, 4,4’-(1-methylethylidene)bis-: Known for its use in the production of polycarbonate plastics and epoxy resins.
Phenol, 4,4’-methylenebis[2,6-bis(1,1-dimethylethyl)-: Used as an antioxidant in various industrial applications.
Uniqueness
Phenol, 4,4’-(1-ethyl-2-methylethylene)di-, threo- is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
20576-53-8 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
4-[(2R,3R)-3-(4-hydroxyphenyl)pentan-2-yl]phenol |
InChI |
InChI=1S/C17H20O2/c1-3-17(14-6-10-16(19)11-7-14)12(2)13-4-8-15(18)9-5-13/h4-12,17-19H,3H2,1-2H3/t12-,17+/m0/s1 |
InChI 键 |
PYYFTORPKDTZJF-YVEFUNNKSA-N |
手性 SMILES |
CC[C@@H](C1=CC=C(C=C1)O)[C@@H](C)C2=CC=C(C=C2)O |
规范 SMILES |
CCC(C1=CC=C(C=C1)O)C(C)C2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















